N-cyclooctyl-3-methyl-2-nitrobenzamide
Description
N-cyclooctyl-3-methyl-2-nitrobenzamide is an organic compound with the molecular formula C16H22N2O3 and a molecular weight of 290.35748 g/mol . This compound is characterized by the presence of a cyclooctyl group attached to a benzamide structure, which also contains a nitro group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-cyclooctyl-3-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-8-7-11-14(15(12)18(20)21)16(19)17-13-9-5-3-2-4-6-10-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTVQUXESNAAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCCCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclooctyl-3-methyl-2-nitrobenzamide typically involves the reaction of 3-methyl-2-nitrobenzoic acid with cyclooctylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-cyclooctyl-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
N-cyclooctyl-3-methyl-2-nitrobenzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving amide bond formation and cleavage.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
N-cyclooctyl-3-methyl-2-nitrobenzamide can be compared with other benzamide derivatives, such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
These compounds share a similar benzamide core structure but differ in their substituents, which can significantly impact their chemical properties and applications. This compound is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
